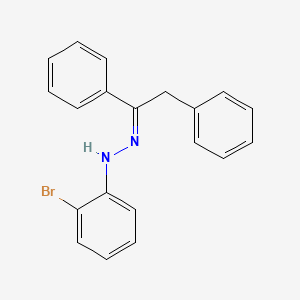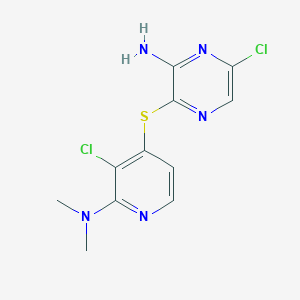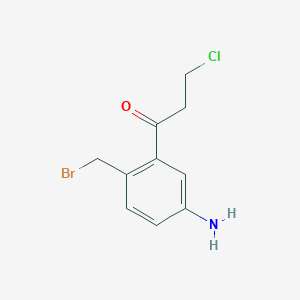
1-(2-Bromophenyl)-2-(1,2-diphenylethylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-2-(1,2-diphenylethylidene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-(1,2-diphenylethylidene)hydrazine typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. For example, the reaction between 2-bromobenzaldehyde and 1,2-diphenylethylidenehydrazine under acidic or basic conditions can yield the desired product. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) catalyst
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
1-(2-Bromophenyl)-2-(1,2-diphenylethylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 1-(2-Bromophenyl)-2-(1,2-diphenylethylidene)hydrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 1-(2-Bromophenyl)-2-(1,2-diphenylethylidene)hydrazine
- 1-(2-Chlorophenyl)-2-(1,2-diphenylethylidene)hydrazine
- 1-(2-Fluorophenyl)-2-(1,2-diphenylethylidene)hydrazine
Comparison
Compared to similar compounds, this compound may exhibit unique properties due to the presence of the bromine atom. Bromine can influence the compound’s reactivity, biological activity, and physical properties. For example, bromine-containing compounds often have higher molecular weights and different electronic properties compared to their chlorine or fluorine analogs.
特性
分子式 |
C20H17BrN2 |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
2-bromo-N-[(Z)-1,2-diphenylethylideneamino]aniline |
InChI |
InChI=1S/C20H17BrN2/c21-18-13-7-8-14-19(18)22-23-20(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14,22H,15H2/b23-20- |
InChIキー |
XTDOLOGMVIUXTA-ATJXCDBQSA-N |
異性体SMILES |
C1=CC=C(C=C1)C/C(=N/NC2=CC=CC=C2Br)/C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CC(=NNC2=CC=CC=C2Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-2-((2-((3-(Dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14042203.png)
![N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B14042210.png)
![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)






![2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B14042262.png)
![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)

